Methyl 3-amino-3-(oxan-4-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(oxan-4-yl)propanoate is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is also known by its IUPAC name, methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate . This compound is characterized by the presence of an amino group, a methyl ester group, and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(oxan-4-yl)propanoate typically involves the reaction of 3-aminopropanoic acid with tetrahydropyran-4-ol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(oxan-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential as a drug candidate in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(oxan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride: Similar structure but with a hydrochloride salt form.
Methyl 3-acetyloxypropanoate: Contains an acetoxy group instead of an amino group.
Uniqueness
Methyl 3-amino-3-(oxan-4-yl)propanoate is unique due to its combination of an amino group, a methyl ester group, and a tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Biological Activity
Methyl 3-amino-3-(oxan-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : Approximately 185.23 g/mol
The compound features an oxane ring, an amino group, and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing bioactive metabolites that participate in various biochemical pathways.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Investigations into the anticancer properties of this compound indicate that it may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, particularly targeting specific metabolic enzymes involved in disease processes. This inhibition could lead to altered metabolic pathways beneficial in therapeutic contexts.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF7). Flow cytometry analysis showed increased annexin V positivity, indicating early apoptotic changes.
Treatment Concentration | % Apoptosis (MCF7 Cells) |
---|---|
Control | 5% |
10 µM | 20% |
50 µM | 45% |
Future Directions
Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Understanding its interaction with biological systems will be crucial for developing effective therapeutic applications.
Properties
IUPAC Name |
methyl 3-amino-3-(oxan-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)6-8(10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMEQGAOKEJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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